Mebendazole-d3
Overview
Description
Mebendazole-d3 is a deuterated form of mebendazole, a benzimidazole anthelmintic used to treat parasitic worm infections. The deuterium labeling in this compound makes it particularly useful as an analytical standard in various scientific studies .
Mechanism of Action
Target of Action
Mebendazole-d3, also known as Mebendazole D3, primarily targets the tubulin in the cells of parasites . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. The cytoskeleton provides structure to the cell and is involved in many critical cellular processes, including cell division and intracellular transport .
Mode of Action
This compound interacts with its target by binding to the colchicine-sensitive site of tubulin , thereby inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation leads to degenerative alterations in the tegument and intestinal cells of the worm . It’s also suggested that this compound has anticancer effects through additional mechanisms such as caspase activation, angiogenesis inhibition, hedgehog inhibition, and inhibition of signal transducing kinases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape . This disruption leads to the death of the parasite. In the context of cancer, this compound is believed to disrupt the pathways promoting survival, proliferation, and metastatic spread .
Pharmacokinetics
Studies on mebendazole have shown that it can reach therapeutic concentrations at the disease site . In a clinical study, patients with treatment refractory gastrointestinal cancer were treated with individualized dose adjusted mebendazole up to 4 g/day to target a serum concentration of 300 ng/ml .
Result of Action
The action of this compound results in the death of the parasite by causing degenerative alterations in its cells . In the context of cancer, this compound exhibits direct cytotoxic activity, synergizes with ionizing radiations and different chemotherapeutic agents, and stimulates antitumoral immune response . It has been shown to reduce or completely arrest tumor growth, markedly decrease metastatic spread, and improve survival .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s anticancer effects can be affected by the tumor microenvironment, which includes factors such as hypoxia
Biochemical Analysis
Biochemical Properties
Mebendazole-d3 plays a crucial role in biochemical reactions, particularly in the study of drug metabolism and pharmacokinetics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tubulin, a protein that forms microtubules. This compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization and leading to the loss of cytoplasmic microtubules . This interaction disrupts the cellular structure and function of parasitic worms, making it an effective anthelmintic agent.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to reduce cell proliferation, induce apoptosis, and cause cell cycle arrest at the G2/M phase . This compound also affects cell signaling pathways, including the inhibition of the hedgehog signaling pathway and the activation of caspases, which are involved in programmed cell death . Additionally, it influences gene expression and cellular metabolism by disrupting microtubule dynamics and interfering with glucose uptake and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to tubulin, preventing its polymerization and leading to the destabilization of microtubules . This inhibition of microtubule formation disrupts cellular processes such as mitosis, leading to cell cycle arrest and apoptosis. Furthermore, this compound inhibits the activity of various enzymes involved in glucose metabolism, reducing the energy supply to cells and contributing to its antiparasitic and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound maintains its antiparasitic and anticancer activities over extended periods . The stability and efficacy of this compound can be influenced by factors such as temperature, pH, and exposure to light. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits the growth of parasitic worms and cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects such as bone marrow suppression and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. Studies in animal models have shown that this compound can be safely administered at doses that achieve therapeutic concentrations without causing severe toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its antiparasitic and anticancer activities. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into active and inactive metabolites . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to different tissues via the bloodstream . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound accumulates in tissues such as the liver, kidneys, and intestines, where it exerts its therapeutic effects . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with microtubules and other cellular structures . The compound can also localize to specific compartments or organelles, depending on its targeting signals and post-translational modifications. This compound’s activity and function are influenced by its localization within the cell, as it needs to reach its target sites to exert its effects . The subcellular distribution of this compound can impact its efficacy and the overall cellular response to treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mebendazole-d3 involves the incorporation of deuterium into the methyl group of mebendazole. This is typically achieved through a series of chemical reactions starting with the formation of the benzimidazole ring. The process involves reacting o-phenylenediamine with a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization techniques are often employed to enhance the solubility and dissolution rate of the compound .
Chemical Reactions Analysis
Types of Reactions
Mebendazole-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the benzimidazole ring structure.
Reduction: Typically involves the reduction of the carbonyl group.
Substitution: Commonly occurs at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various derivatives of the benzimidazole ring, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Mebendazole-d3 is extensively used in scientific research due to its stability and unique properties. Some of its applications include:
Biology: Employed in studies to understand the metabolic pathways and degradation products of mebendazole.
Medicine: Investigated for its potential anticancer properties, particularly in treating brain cancers and other malignancies
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Albendazole: Another benzimidazole anthelmintic with a similar mechanism of action.
Thiabendazole: Used to treat a variety of parasitic infections but has a different mechanism involving the inhibition of fumarate reductase.
Uniqueness
Mebendazole-d3 is unique due to its deuterium labeling, which enhances its stability and makes it an excellent analytical standard. This property is particularly useful in pharmacokinetic studies and in the development of new drug formulations .
Properties
IUPAC Name |
trideuteriomethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLLQIJSORQAM-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746829 | |
Record name | (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-87-8 | |
Record name | (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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